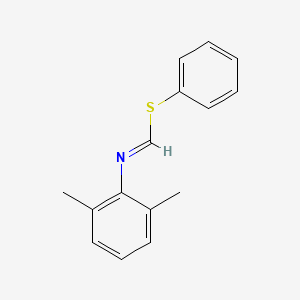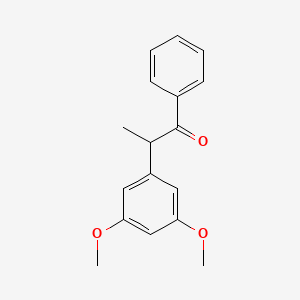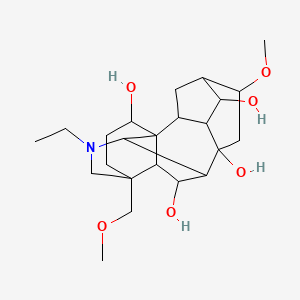![molecular formula C19H14ClF2N3O B14171712 Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one, 5-chloro-6’,7’-difluoro-2’,3’,4’,9’-tetrahydro-3’-methyl-, (1’R,3’S)- is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one derivatives often involves multi-step reactions. One common method includes the use of arylamines, dialkyl but-2-ynedioates, and 3-hydroxy-3-(indol-3-yl)indolin-2-ones in a domino reaction. This reaction is typically promoted by iodine in acetonitrile at 65°C, resulting in satisfactory yields of the desired spiro compounds .
Industrial Production Methods
Industrial production methods for such complex compounds are not extensively documented in the public domain. the principles of green chemistry and process optimization are likely employed to scale up the laboratory synthesis to industrial levels. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
Spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-cancer properties, with various derivatives exhibiting high antiproliferative activity against cancer cell lines such as Hela, A549, HepG2, and MCF-7 . The compound’s ability to inhibit cell proliferation and induce cytolytic activity makes it a promising candidate for further drug development.
Mecanismo De Acción
The mechanism of action of spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the activity of c-Met, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and metastasis . By binding to the active site of c-Met, the compound disrupts its signaling pathways, leading to the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: This compound shares a similar core structure and has been studied for its anti-tumor activity.
Spiro[indoline-3,1’-pyrido[4,3-b]indoles]: These compounds are synthesized through similar synthetic routes and exhibit comparable biological activities.
Uniqueness
What sets spiro[3H-indole-3,1’-[1H]pyrido[3,4-b]indol]-2(1H)-one apart is its specific substitution pattern, including the presence of chloro and fluoro groups, which can significantly influence its biological activity and pharmacokinetic properties. These unique structural features contribute to its potential as a more effective anti-cancer agent compared to its analogs.
Propiedades
Fórmula molecular |
C19H14ClF2N3O |
|---|---|
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
(3R,3'S)-5-chloro-6',7'-difluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one |
InChI |
InChI=1S/C19H14ClF2N3O/c1-8-4-11-10-6-13(21)14(22)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1 |
Clave InChI |
JZCVYBQWYSYJEA-WPCRTTGESA-N |
SMILES isomérico |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)F |
SMILES canónico |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


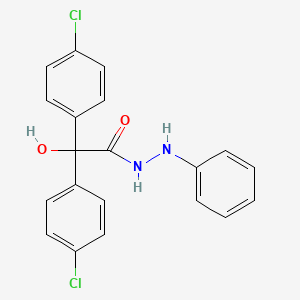
![9-Methyl-5-[(pyridin-4-ylmethyl)amino]-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B14171635.png)
![5-ethylsulfanyl-4-phenyl-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14171636.png)
![3-Ethyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14171641.png)
![5-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14171648.png)


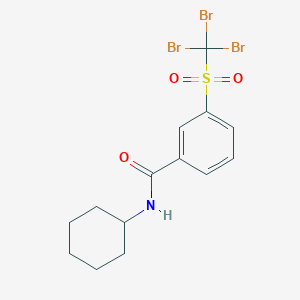
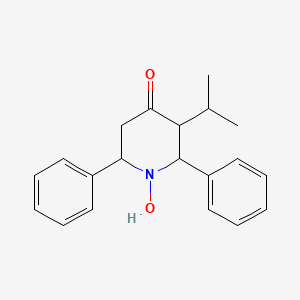
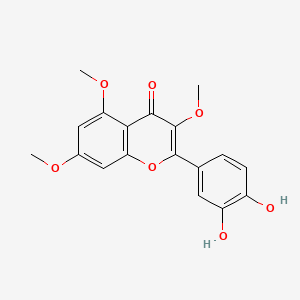
![1,1'-Hexane-1,6-diylbis(3-{2-[(2-methylphenyl)sulfanyl]ethyl}urea)](/img/structure/B14171689.png)
